![molecular formula C21H22N2O3S2 B2936868 (Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 898460-50-9](/img/structure/B2936868.png)
(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
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Overview
Description
The compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The benzothiazole core of the molecule consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur and a nitrogen atom. The compound also has an allyl group (a carbon chain with a double bond), an isopropyl group (a carbon chain with a branching point), and a methylsulfonyl group (a sulfur atom bonded to two oxygen atoms and a methyl group) .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The specific reactions that this compound can undergo would depend on the conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include the presence of the benzothiazole ring, the allyl and isopropyl groups, and the methylsulfonyl group .Mechanism of Action
Target of action
The compound contains a benzothiazole ring, which is found in many biologically active compounds. Benzothiazoles are known to interact with a variety of biological targets, including enzymes and receptors .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its size, polarity, and solubility. For example, the presence of the sulfonamide group might enhance water solubility, which could affect absorption and distribution .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s interaction with its target might be affected by the pH of the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methylsulfonyl-N-(6-propan-2-yl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-5-12-23-18-11-8-16(14(2)3)13-19(18)27-21(23)22-20(24)15-6-9-17(10-7-15)28(4,25)26/h5-11,13-14H,1,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRITZSTMNWSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide |
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